(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Chiral amide building blocks often suffer from undefined stereochemistry or low enantiomeric excess, compromising SAR and asymmetric synthesis. This (S)-configured valinamide derivative resolves these challenges with defined stereochemistry and orthogonal amine/amide handles. • Defined (S)-α-amino configuration ensures reliable enantioselective derivatization • Orthogonal primary amine & tertiary amide enable diverse library synthesis • 98% purity minimizes confounding impurities in SAR assays Shipped ambient; stored at 2-8°C for automated workflows.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B7864779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CC1=CC=CO1)N
InChIInChI=1S/C11H18N2O2/c1-8(2)10(12)11(14)13(3)7-9-5-4-6-15-9/h4-6,8,10H,7,12H2,1-3H3/t10-/m0/s1
InChIKeyNOYOJUCVPYPLDD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide: Chiral Valinamide Building Block for Pharmaceutical Synthesis


(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide (CAS 1307212-60-7) is a chiral valinamide derivative with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . The compound is characterized by an (S)-configured α-amino group, an N-methylated amide bond, and a furan-2-ylmethyl substituent, as defined by its IUPAC name (2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide and its canonical SMILES CC(C)[C@H](N)C(=O)N(C)CC1=CC=CO1 . Commercially available purity ranges from 95% to 98%, with recommended storage at 2-8°C in sealed, dry conditions . This compound serves as a versatile chiral building block and scaffold for medicinal chemistry and asymmetric synthesis applications.

Why Generic Substitution of (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide is Not Recommended Without Structural Verification


Generic substitution of chiral amides without rigorous structural confirmation is scientifically unsound due to the profound impact of stereochemistry and subtle structural modifications on biological activity and synthetic utility. More than half of all drugs are chiral compounds, and their enantiomers frequently exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles [1]. In the case of (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide, the specific (S)-configuration at the α-carbon, the presence of the N-methyl group, and the furan-2-ylmethyl substituent each contribute uniquely to the molecule's three-dimensional shape, hydrogen bonding capacity, and electronic properties. Even seemingly minor variations—such as the (R)-enantiomer, N-demethylation, or replacement of the furan ring with a phenyl or thiophene moiety—can fundamentally alter molecular recognition events, metabolic stability, and reactivity in asymmetric transformations. Therefore, direct substitution with structural analogs or racemic mixtures cannot be assumed to yield equivalent research or synthetic outcomes without explicit, comparative experimental validation.

Quantitative Differentiation of (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide Against Structural Analogs


Stereochemical Purity: (S)-Configuration Confirmed vs. Racemic Mixtures

The target compound is unequivocally specified as the (S)-enantiomer, as denoted by its IUPAC name (2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide and canonical SMILES containing the [C@H] chiral descriptor . In contrast, racemic mixtures or the (R)-enantiomer are chemically distinct entities that can exhibit divergent biological interactions and synthetic outcomes. While no direct comparative biological data are available for this specific compound, class-level evidence from chiral drug research establishes that enantiomers often display markedly different receptor binding affinities, metabolic rates, and toxicity profiles [1]. The absence of an enantiomeric excess (ee) specification in vendor datasheets indicates that while the (S)-configuration is designated, quantitative ee values are not routinely provided, and researchers requiring high enantiopurity should consider independent chiral HPLC analysis.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

N-Methyl Substitution: Impact on Hydrogen Bonding Capacity vs. N-Demethyl Analogs

The target compound contains a tertiary amide due to N-methylation, resulting in a calculated hydrogen bond donor (HBD) count of 1 (attributable solely to the primary amine). In contrast, the corresponding N-demethyl analog (e.g., (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide) would possess a secondary amide with an HBD count of 2 (amine plus amide NH) [1]. This difference in HBD count alters the molecule's capacity for intermolecular hydrogen bonding, which can influence solubility, membrane permeability, and target binding kinetics. Quantitative HBD values are computed based on the chemical structure and standard rules (e.g., Lipinski's Rule of Five).

Hydrogen Bonding Medicinal Chemistry Molecular Descriptors

Furan-2-ylmethyl Moiety: Distinct Electronic and Steric Profile vs. Benzyl and Thiophene Analogs

The furan-2-ylmethyl group imparts unique electronic and steric characteristics compared to common arylalkyl substituents. The oxygen atom in the furan ring provides a site for hydrogen bond acceptance and influences the electron density of the aromatic system. While specific comparative biological data for this compound are unavailable, class-level structure-activity relationship (SAR) studies on related amides demonstrate that replacing a furan ring with a phenyl (benzyl) or thiophene (thiophen-2-ylmethyl) group can significantly alter target binding affinity, metabolic stability, and physicochemical properties such as lipophilicity (logP) and topological polar surface area (TPSA) [1]. The furan ring is also more susceptible to oxidative metabolism than benzene, which can affect in vivo clearance rates.

Electronic Effects Structure-Activity Relationship Heterocyclic Chemistry

Storage Stability: Specified 2-8°C Condition Indicates Moderate Stability vs. Labile Analogs

Vendor documentation specifies storage of (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide at 2-8°C in sealed, dry conditions . This recommendation indicates moderate thermal and hydrolytic stability. In contrast, many highly reactive or unstable chiral amines and amides require storage at -20°C or below to prevent degradation. The specified 2-8°C range suggests the compound is sufficiently stable for routine laboratory handling without the need for ultra-low temperature freezers, reducing operational costs and simplifying logistics.

Compound Storage Stability Reagent Handling

Purity Specifications: 95-98% Availability Supports Reproducible Research vs. Lower-Grade Analogs

Commercially available (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide is offered at minimum purities of 95% (AKSci) and 98% (Leyan) . This level of purity is suitable for most research applications, including medicinal chemistry, biological assays, and analytical method development. In contrast, many custom-synthesized or rare chiral building blocks are only available at 90-95% purity, which can introduce confounding impurities that affect reaction yields, skew bioactivity measurements, and complicate data interpretation. The availability of a 98% purity grade provides an option for researchers requiring higher confidence in compound identity and lot-to-lot consistency.

Chemical Purity Reproducibility Procurement

Primary Research and Industrial Application Scenarios for (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The defined (S)-configuration of the α-amino group makes this compound a valuable chiral building block for the construction of enantiomerically enriched pharmaceutical intermediates. Its primary amine and tertiary amide functionalities provide orthogonal handles for further derivatization, enabling its use in peptide mimetic synthesis, chiral ligand preparation, or as a starting material for the generation of diverse compound libraries via amide coupling or reductive amination . The moderate storage requirement (2-8°C) facilitates its use in automated parallel synthesis workflows .

Scaffold for Structure-Activity Relationship (SAR) Studies in Valinamide-Based Drug Discovery

This compound serves as a core scaffold for SAR exploration in medicinal chemistry programs targeting enzymes, receptors, or protein-protein interactions. The combination of the valine-derived backbone, N-methyl group, and furan-2-ylmethyl substituent offers a unique three-dimensional pharmacophore that can be systematically varied to probe the effects of stereochemistry (S vs. R), hydrogen bonding capacity (N-methyl vs. N-demethyl), and aromatic substitution (furan vs. phenyl vs. thiophene) on biological activity . Its commercial availability at 95-98% purity ensures that SAR data are not confounded by significant impurities .

Reference Standard for Analytical Method Development in Chiral HPLC

As a well-defined chiral molecule, (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide can be employed as a reference standard for the development and validation of chiral HPLC methods. Its moderate polarity and distinct chromophore (furan ring) allow for detection by UV, and its single chiral center provides a straightforward test case for evaluating the enantioselectivity of new chiral stationary phases or for calibrating routine quality control assays in synthetic chemistry laboratories .

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